![molecular formula C10H9NO3 B6317016 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde CAS No. 189345-96-8](/img/structure/B6317016.png)
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde
Overview
Description
4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde (4-MOB) is a synthetic organic compound with a variety of applications in scientific research. The molecule is composed of two rings, one of which is a benzene ring and the other an oxazine ring. 4-MOB is an important intermediate in the synthesis of several biologically active compounds, such as the antifungal agent clotrimazole. It is also used as a building block for the synthesis of heterocyclic compounds and has potential for use in the development of pharmaceuticals.
Scientific Research Applications
K+ Channel Opening Activity
This compound has been synthesized and claimed to possess K+ channel opening activity . This property can be utilized in the treatment of diseases like asthma, epilepsy, and hypertension .
BET Inhibitors
The compound has been studied as a part of a research program to pursue new scaffolds as BET inhibitors . BET inhibitors are a class of drugs that are promising for the treatment of various cancers .
Vasorelaxant
Compounds similar to 4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde have shown vasorelaxant properties . Vasorelaxants are used to dilate blood vessels and can be used in the treatment of conditions like hypertension .
Anti-HIV
Similar compounds have demonstrated anti-HIV properties . These compounds could potentially be used in the development of new antiretroviral drugs .
Antitumor
These compounds have also shown potential as antitumor agents . They could be used in the development of new cancer therapies .
Antibacterial and Antifungal
The compound has demonstrated antibacterial and antifungal properties . This makes it a potential candidate for the development of new antimicrobial drugs .
properties
IUPAC Name |
4-methyl-3-oxo-1,4-benzoxazine-6-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-8-4-7(5-12)2-3-9(8)14-6-10(11)13/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDUAAXNWARCHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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